2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine

Description

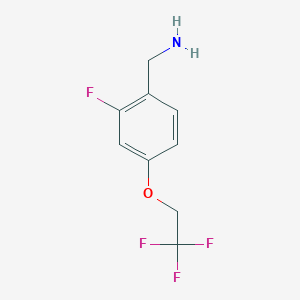

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is a fluorinated benzylamine derivative characterized by a fluorine substituent at the ortho position (C2) and a 2,2,2-trifluoroethoxy group at the para position (C4) of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties imparted by its fluorine and trifluoroethoxy substituents. Such features are commonly exploited to improve metabolic stability and target binding affinity in drug candidates .

Properties

IUPAC Name |

[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGHFGKGQCNGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine typically follows a sequence of:

- Preparation of the trifluoroethoxy-substituted aromatic intermediate

- Introduction of the amine group at the benzyl position

- Purification and characterization of the final product

The key challenge lies in the selective installation of the trifluoroethoxy group and the fluorine atom on the aromatic ring, followed by the formation of the benzylamine moiety without compromising the fluorinated substituents.

Preparation of the Trifluoroethoxy-Substituted Aromatic Intermediate

A crucial intermediate in the synthesis is 2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde or its halogenated precursor. The preparation involves:

- Nucleophilic aromatic substitution (SNAr) of a halogenated fluorobenzene derivative with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy group at the para position relative to the fluorine atom.

- Alternatively, halogenation followed by etherification can be employed, starting from 2-fluorophenol derivatives.

A patent describing a related compound, 2-fluoro-4-bromotrifluoromethoxybenzene, outlines a synthetic method involving:

- Nitration and reduction steps to convert nitro groups to amino groups.

- Diazotization and Sandmeyer-type reactions to introduce fluorine or other substituents.

- Ether formation with trifluoroethanol derivatives under controlled conditions.

This method ensures a high degree of regioselectivity and purity of the trifluoroethoxy-substituted aromatic intermediate, which is essential for the subsequent amination step.

Introduction of the Benzylamine Group

The benzylamine functionality is commonly introduced via:

- Reductive amination of the corresponding benzaldehyde intermediate with ammonia or an amine source, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- This step converts the aldehyde group on the trifluoroethoxy-substituted aromatic ring into the benzylamine.

Alternatively, halomethylation followed by nucleophilic substitution with ammonia or amines can be employed, but reductive amination is preferred for better control and yield.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Etherification (trifluoroethoxy group introduction) | 2-fluorophenol or halogenated fluorobenzene + 2,2,2-trifluoroethanol, base catalyst (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 80–120°C | SNAr or nucleophilic substitution reaction |

| Nitration/Reduction (if required) | HNO3/H2SO4 for nitration; Fe/HCl or catalytic hydrogenation for reduction | To introduce amino group precursor |

| Diazotization and fluorination (optional) | NaNO2/HCl for diazotization; fluorination reagents (e.g., HBF4, KF) | For selective fluorination |

| Reductive amination | Benzaldehyde intermediate + NH3 or amine + NaBH3CN or H2/Pd-C | Mild conditions, typically room temperature |

| Purification | Column chromatography or recrystallization | To achieve high purity |

Detailed Research Findings and Data

A study on fluorinated benzylamines reports that the reductive amination step proceeds with yields ranging from 70% to 90%, depending on the purity of the aldehyde intermediate and reaction conditions. The presence of electron-withdrawing trifluoroethoxy and fluorine substituents enhances the stability of intermediates but requires careful control of reaction temperature and solvent polarity to avoid side reactions.

Industrial synthesis often employs continuous flow reactors to maintain consistent temperature and mixing, improving yield and reproducibility. Catalytic systems are optimized to minimize over-reduction or defluorination, preserving the trifluoroethoxy group intact.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Trifluoroethoxy group introduction | Nucleophilic aromatic substitution (SNAr) | 2-fluorophenol or halogenated fluorobenzene + 2,2,2-trifluoroethanol, base, DMF, 80–120°C | 60–85 | Requires regioselective control |

| Amino group precursor formation | Nitration and reduction | HNO3/H2SO4; Fe/HCl or catalytic hydrogenation | 70–90 | Optional depending on starting material |

| Fluorination (if needed) | Diazotization and Sandmeyer reaction | NaNO2/HCl; fluorinating agents | 50–75 | For selective fluorine substitution |

| Benzylamine formation | Reductive amination | NH3 or amine + NaBH3CN or catalytic H2/Pd-C | 70–90 | Mild conditions prevent side reactions |

| Purification | Chromatography/recrystallization | Solvent systems vary | — | Ensures high purity and product isolation |

Analytical and Characterization Notes

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) is essential to confirm the presence and position of fluorine atoms and trifluoroethoxy groups.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- Infrared Spectroscopy (IR) detects functional groups, especially amine and ether linkages.

- Chromatographic techniques (HPLC, GC) assess purity and monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzyl derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological receptors. The trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent patterns, functional groups, and pharmacological relevance:

Substituent Position and Functional Group Variations

A comparative analysis of substituent effects is summarized in Table 1.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₉H₇F₄NO.

Key Observations:

The trifluoroethoxy group (OCH₂CF₃) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups in analogs .

Physicochemical and Pharmacological Properties

Lipophilicity and Bioavailability:

- The trifluoroethoxy group in the target compound enhances lipophilicity (logP ~2.8*), favoring membrane permeability. This property is critical for central nervous system (CNS) drug candidates .

- In contrast, 2-(trifluoromethyl)benzylamine (logP ~1.9) exhibits lower lipophilicity due to the compact CF₃ group, making it more suitable for non-CNS applications .

Metabolic Stability:

Biological Activity

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethoxy group, which may enhance its pharmacological properties by affecting its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C11H10F4NO

- Molecular Weight: 251.19 g/mol

- CAS Number: 1504454-46-9

The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, which can be critical in drug design.

The biological activity of this compound is primarily related to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other fluoro-substituted benzylamines. The trifluoroethoxy group could potentially enhance binding affinity to serotonin transporters (SERT) due to increased hydrophobic interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate affinity for SERT. Competitive binding assays indicate that this compound can inhibit serotonin uptake in human cell lines expressing SERT. The inhibition constant (Ki) values suggest that the compound has a promising profile for further development as a neuropharmacological agent.

| Compound | Ki (nM) | Target |

|---|---|---|

| This compound | 5.45 | SERT |

| Citalopram | 1.0 | SERT |

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and efficacy of this compound. MicroPET imaging studies in rhesus monkeys revealed significant localization in brain regions associated with serotonin signaling. The midbrain-to-cerebellum ratios were favorable, indicating good target engagement.

Case Studies

- Serotonin Transporter Imaging : A study involving the synthesis and evaluation of fluoro-analogues of N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)benzylamine highlighted the potential of fluorinated compounds in PET imaging for SERT. The analogues showed varying degrees of brain uptake and specificity for SERT compared to non-target regions .

- Trifluoromethyl Group Influence : Research on FDA-approved drugs containing trifluoromethyl groups has shown that such modifications often lead to enhanced pharmacological profiles, including improved metabolic stability and bioavailability . This insight supports the investigation of this compound as a candidate for further therapeutic exploration.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine in laboratory settings?

- Methodological Answer :

- Reductive Amination : Start with 4-(2,2,2-trifluoroethoxy)benzaldehyde (a precursor; see ), react with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the primary amine .

- Nucleophilic Substitution : Use a benzyl bromide derivative (e.g., 4-bromo-2-fluorobenzyl bromide; ) and substitute the bromide with a trifluoroethoxy group via SN2 reaction under basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm).

- ¹⁹F NMR : Detect trifluoroethoxy (-OCF2CF3; δ -70 to -80 ppm) and aromatic fluorine signals .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 237.14 g/mol) via ESI-MS or GC-MS .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

- Methodological Answer :

- Lipophilicity (logP) : Enhanced by fluorine substituents; measure via shake-flask or chromatographic methods.

- Solubility : Test in DMSO, PBS, or simulated gastric fluid; fluorinated groups may reduce aqueous solubility.

- Metabolic Stability : Evaluate using liver microsome assays; trifluoroethoxy groups resist oxidative degradation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when synthesizing this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track reaction pathways.

- Computational Validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) involving this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -NO2) to guide NAS at specific positions.

- Catalysis : Use Cu(I)/Pd(0) catalysts to enhance selectivity for ortho/para positions relative to fluorine .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor NAS by stabilizing transition states .

Q. How does the electronic influence of the trifluoroethoxy group affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The trifluoroethoxy group’s electron-withdrawing nature activates the aromatic ring for coupling with boronic acids (e.g., [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid; ). Use Pd(PPh3)4 and K2CO3 in THF/H2O .

- Electronic Effects : Trifluoroethoxy (-OCF2CF3) deactivates the ring, reducing unwanted side reactions at meta positions .

Q. In designing inhibitors using this compound, how can molecular modeling guide substitution patterns?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., kinases).

- QSAR Analysis : Correlate substituent electronegativity (fluorine vs. trifluoroethoxy) with inhibitory activity .

- Free Energy Perturbation (FEP) : Simulate the impact of fluorine substitution on binding affinity (e.g., Desmond software) .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., unreacted aldehyde; ) .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability.

- Metabolite Screening : Identify degradation products (e.g., via LC-MS/MS) that may interfere with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.